molecular formula C17H28N2O3 B10885950 1-(Propan-2-yl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(Propan-2-yl)-4-(3,4,5-trimethoxybenzyl)piperazine

Katalognummer: B10885950
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: VSSNDYMBRHYPKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound with the molecular formula C17H28N2O3 and a molecular weight of 308.41582 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a benzyl group that has three methoxy groups at the 3, 4, and 5 positions. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-isopropylpiperazine with 3,4,5-trimethoxybenzyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the methoxy groups act as electron-donating groups, making the aromatic ring more reactive towards electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    1-(Propan-2-yl)piperazin: Fehlt die 3,4,5-Trimethoxybenzyl-Gruppe.

    4-(3,4,5-Trimethoxybenzyl)piperazin: Fehlt die Propan-2-yl-Gruppe.

    1-(Propan-2-yl)-4-Benzylpiperazin: Fehlen die Methoxygruppen am Benzylring.

Einzigartigkeit

1-(Propan-2-yl)-4-(3,4,5-Trimethoxybenzyl)piperazin ist einzigartig aufgrund des Vorhandenseins sowohl der Propan-2-yl-Gruppe als auch der 3,4,5-Trimethoxybenzyl-Gruppe. Diese Kombination von Substituenten verleiht ihm besondere chemische und biologische Eigenschaften und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.

Eigenschaften

Molekularformel

C17H28N2O3

Molekulargewicht

308.4 g/mol

IUPAC-Name

1-propan-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H28N2O3/c1-13(2)19-8-6-18(7-9-19)12-14-10-15(20-3)17(22-5)16(11-14)21-4/h10-11,13H,6-9,12H2,1-5H3

InChI-Schlüssel

VSSNDYMBRHYPKO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.